4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C7H12N4O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with methylating agents to introduce the N,N,1-trimethyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Reduction: Sodium borohydride (NaBH4), ethanol (C2H5OH)
Substitution: Halogenating agents, alkylating agents, solvents like DMF and dichloromethane (CH2Cl2)
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced amines and alcohols
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cellular signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 3-Amino-1H-pyrazole-4-carboxamide
Uniqueness
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-N,N,1-trimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQDJDZLFRDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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